3-Methylcinnoline

Übersicht

Beschreibung

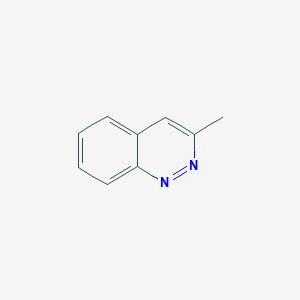

3-Methylcinnoline is an organic compound with the molecular formula C₉H₈N₂. It belongs to the cinnoline family, which is characterized by a fused benzene and pyridazine ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methylcinnoline can be synthesized through several methods. One common approach involves the cyclization of 2-methyl-1H-indol-1-amine in the presence of hydrogen chloride and nitrobenzene in methanol under reflux conditions for 42 hours . Another method includes the oxidation-neutral cyclization reaction between azo and diazo compounds catalyzed by rhodium .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above, with adjustments for scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methylcinnoline undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Oxidation: 3-Methyl-4-acetylcinnoline.

Reduction: Various reduced derivatives depending on the specific conditions and reagents used.

Substitution: Methylated derivatives such as 1- and 2-methiodides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Methylcinnoline and its derivatives have been investigated for their pharmacological properties, particularly in the field of cancer research. The compound has shown promising results as an anti-cancer agent.

Case Study: Antitumor Activity

A study focused on the design and synthesis of 3-substituted quinolone derivatives, including those derived from this compound, demonstrated moderate inhibitory activity against various cancer cell lines. Specifically, compounds synthesized from this compound exhibited significant cytotoxic effects against KB (human oral cancer) and A2780 (human ovarian cancer) cell lines, indicating its potential as a scaffold for developing new anticancer drugs .

| Compound | Cell Line | Inhibitory Activity |

|---|---|---|

| This compound Derivative A | KB | Moderate |

| This compound Derivative B | A2780 | Moderate |

Material Science

In material science, this compound has been utilized as a building block for synthesizing advanced materials with specific electronic and optical properties.

Case Study: Synthesis of Conductive Polymers

Research has shown that incorporating this compound into polymer matrices can enhance their conductivity and stability. For instance, the synthesis of conductive polymers using this compound derivatives has led to materials suitable for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These materials exhibit improved charge transport properties compared to traditional polymers .

| Material Type | Application | Performance Improvement |

|---|---|---|

| Conductive Polymer A | OLED | Enhanced stability |

| Conductive Polymer B | OPV | Improved charge transport |

Agricultural Research

The potential use of this compound in agricultural applications has also been explored, particularly in the development of agrochemicals.

Case Study: Pesticidal Activity

A study investigating the pesticidal properties of various cinnoline derivatives found that certain this compound derivatives exhibited significant insecticidal activity against common agricultural pests. This suggests that these compounds could be developed into effective biopesticides, offering an eco-friendly alternative to synthetic pesticides .

| Pesticide Type | Target Pest | Efficacy |

|---|---|---|

| This compound Derivative C | Aphids | High |

| This compound Derivative D | Whiteflies | Moderate |

Wirkmechanismus

The mechanism of action of 3-Methylcinnoline, particularly in its role as a bromodomain inhibitor, involves the mimicry of acetylated lysine. This interaction inhibits the binding of bromodomain-containing proteins to acetylated histones, thereby modulating gene expression and reducing inflammation . The molecular targets include CREB-binding protein and E1A-associated protein, which are key regulators of transcription and inflammation pathways .

Vergleich Mit ähnlichen Verbindungen

3-Methylcinnoline can be compared with other cinnoline derivatives and similar heterocyclic compounds:

Cinnoline: The parent compound of the cinnoline family, which lacks the methyl group at the 3-position.

4-Methylcinnoline: Another derivative with a methyl group at the 4-position, showing different reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

3-Methylcinnoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.

Chemical Structure and Properties

This compound belongs to the class of heterocyclic compounds characterized by a bicyclic structure containing nitrogen atoms. Its molecular formula is , and it has a molecular weight of approximately 145.16 g/mol. The presence of a methyl group at the 3-position of the cinnoline ring influences its chemical reactivity and biological interactions.

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of derivatives based on this compound, which were evaluated for their anticancer activity using the MTT assay. The results indicated that several analogs displayed potent cytotoxicity, particularly against human leukemia HL-60 cells and breast cancer MCF-7 cells.

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound Name | Cell Line | IC50 (µM) | Selectivity Ratio (HUVEC/HL-60) |

|---|---|---|---|

| 5a | HL-60 | 0.91 ± 0.03 | 5.0 |

| 5b | HL-60 | <0.3 | N/A |

| Carboplatin | HL-60 | N/A | 1.41 |

The most promising compound, identified as 5a , demonstrated an IC50 value of against HL-60 cells, indicating strong anticancer potential with a selectivity ratio significantly favoring cancer cells over normal human umbilical vein endothelial cells (HUVEC) .

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. The activation of caspases, particularly caspase-3, plays a crucial role in this process. Flow cytometry analyses revealed that treatment with compound 5a resulted in a marked increase in apoptotic cells, confirming its pro-apoptotic activity .

Other Biological Activities

In addition to its anticancer properties, this compound has been explored for other biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial and antifungal properties, although detailed investigations are still ongoing.

- Anti-inflammatory Effects : Some analogs have shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several case studies have investigated the structural modifications of this compound to enhance its biological activity:

- Synthesis and Evaluation : A series of structural analogs were synthesized to explore the structure-activity relationship (SAR). Modifications at various positions on the cinnoline ring led to varying degrees of cytotoxicity against cancer cell lines.

- Molecular Docking Studies : Computational studies have been employed to predict the binding interactions between this compound derivatives and target proteins involved in cancer progression, providing insights into their potential mechanisms of action.

Eigenschaften

IUPAC Name |

3-methylcinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-6-8-4-2-3-5-9(8)11-10-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYRROMZZGLFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341755 | |

| Record name | 3-Methylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17372-78-0 | |

| Record name | 3-Methylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.